molecular formula C6H6ClN3O2 B2577767 [(6-Chloropyridazin-3-yl)amino]acetic acid CAS No. 17284-99-0

[(6-Chloropyridazin-3-yl)amino]acetic acid

Cat. No.: B2577767
CAS No.: 17284-99-0
M. Wt: 187.58
InChI Key: WBBXOKRECPFAGF-UHFFFAOYSA-N
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Description

Contextualization of Pyridazinyl Amino Acids in Contemporary Chemical Research

Pyridazinyl amino acids represent a class of compounds that integrate a pyridazine (B1198779) ring system with an amino acid moiety. The pyridazine structure, a six-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged moiety" in medicinal chemistry. nih.gov This is due to its highly π-deficient aromatic nature and advantageous physicochemical properties. nih.gov The two basic nitrogen atoms (pKa = 2.3) are capable of forming hydrogen bonds, chelation, and other crucial intermolecular interactions, which are fundamental in molecular recognition processes between a drug molecule and its biological target. nih.govnih.gov

The incorporation of an amino acid side chain onto a pyridazine core creates hybrid molecules that are of significant interest to researchers. This combination leverages the structural features of the pyridazine ring for target binding, while the amino acid component can influence solubility, metabolic stability, and pharmacokinetic properties. The design and synthesis of amino acids containing heterocyclic moieties, such as pyridine (B92270) or pyrazole, have led to the development of potent enzyme inhibitors and other biologically active agents. nih.govmdpi.com Pyridazinyl amino acids are therefore actively investigated for their potential in drug discovery, building upon the established utility of the pyridazine heterocycle. nih.gov

Significance of the 6-Chloropyridazin-3-yl Scaffold in Advanced Chemical Synthesis

The 6-chloropyridazin-3-yl scaffold is a versatile and valuable building block in advanced chemical synthesis. Its utility stems primarily from the presence of a chlorine atom, which serves as a reactive handle for a variety of chemical transformations. This chloro group can be readily displaced through nucleophilic substitution reactions or engaged in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. arkat-usa.orgresearchgate.net This reactivity allows chemists to introduce a wide array of substituents and functional groups onto the pyridazine ring, facilitating the creation of diverse chemical libraries for screening and lead optimization. researchgate.net

This scaffold is a key component in the synthesis of novel compounds with potential therapeutic applications. For instance, researchers have used the related 3-amino-6-chloropyridazine (B20888) starting material to prepare 3-amino-6-arylpyridazines, which are precursors for pharmacologically useful derivatives. researchgate.net Furthermore, the broader chloropyridazine framework has been integral to the design of novel anticancer agents. nih.govnih.gov By strategically combining the chloropyridazine scaffold with other pharmacophores, scientists have developed hybrids that exhibit promising activity, such as the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. nih.gov The predictable reactivity and synthetic accessibility of the 6-chloropyridazin-3-yl scaffold make it a cornerstone for constructing complex molecular architectures in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-4-1-2-5(10-9-4)8-3-6(11)12/h1-2H,3H2,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXOKRECPFAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 6 Chloropyridazin 3 Yl Amino Acetic Acid

Strategic Approaches to the Core Pyridazinyl Amino Acid Framework

The construction of the [(6-Chloropyridazin-3-yl)amino]acetic acid molecule involves the strategic formation of the pyridazine (B1198779) ring and the subsequent or concurrent introduction of the aminoacetic acid moiety.

Formation of the Pyridazine Ring System

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common structural motif in pharmaceuticals. A prevalent and classical method for its synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This approach allows for the formation of various substituted pyridazines.

The general strategy involves the reaction of a 1,4-diketone with hydrazine, which proceeds through the formation of a dihydropyridazine (B8628806) intermediate that is subsequently oxidized to the aromatic pyridazine. The versatility of this method lies in the accessibility of a wide range of 1,4-dicarbonyl precursors, enabling the introduction of various substituents onto the pyridazine core. For instance, the reaction of glyoxylic acid with acetophenones followed by treatment with hydrazine hydrate (B1144303) can yield 6-substituted phenyl-3(2H)-pyridazinones, which can be further modified. nih.gov Similarly, reacting ethyl trifluoropyruvate with acetone (B3395972) in the presence of L-proline and DMF yields a precursor that, upon reaction with hydrazine hydrate, forms a pyridazinone derivative. nih.gov

One-pot syntheses have also been developed to streamline the process. For example, 3,6-disubstituted pyridazines can be prepared from β-nitro-β,γ-unsaturated ketones and hydrazine in a one-pot reaction. researchgate.net These methods provide efficient routes to functionalized pyridazine rings that can serve as precursors to the target amino acid.

Introduction of the Aminoacetic Acid Moiety

With the pyridazine core in hand, the next critical step is the introduction of the aminoacetic acid side chain. This can be achieved through various synthetic routes, primarily involving the use of 3-amino-6-chloropyridazine (B20888) as a key intermediate or employing methodologies analogous to alpha-amino acid synthesis.

A direct and widely utilized approach to synthesize this compound and its analogs involves the nucleophilic substitution reaction of 3-amino-6-chloropyridazine with a two-carbon electrophile containing a carboxylic acid or a precursor group. A particularly relevant method is the reaction with a salt of bromoacetic acid. google.com This reaction typically proceeds by mixing the two components, often in a suitable solvent, to yield the desired product. google.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the target amino acid. google.com

The key starting material, 3-amino-6-chloropyridazine, is readily synthesized from 3,6-dichloropyridazine (B152260) by reaction with ammonia (B1221849). google.com This precursor is a versatile building block for the synthesis of various pyridazine derivatives.

Table 1: Synthesis of this compound from 3-Amino-6-chloropyridazine

Reactant 1Reactant 2Key TransformationProduct
3-Amino-6-chloropyridazineSalt of bromoacetic acidNucleophilic substitutionThis compound

The Strecker synthesis is a classical and versatile method for the preparation of α-amino acids. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com It involves a three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source (e.g., hydrogen cyanide or potassium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.com

While direct application of the Strecker synthesis starting from a pyridazinyl aldehyde or ketone is conceivable, a more relevant adaptation would involve using 3-amino-6-chloropyridazine as the amine component. In this modified Strecker reaction, 3-amino-6-chloropyridazine would react with an aldehyde (e.g., formaldehyde (B43269) or glyoxylic acid) and a cyanide source. The resulting α-aminonitrile would then be hydrolyzed to afford this compound. This approach offers the potential to introduce diversity at the alpha-carbon of the amino acid side chain by varying the starting aldehyde or ketone.

Table 2: Plausible Strecker-type Synthesis of this compound

Amine ComponentCarbonyl ComponentCyanide SourceIntermediateFinal Product (after hydrolysis)
3-Amino-6-chloropyridazineFormaldehydeKCN/HCNα-[(6-Chloropyridazin-3-yl)amino]acetonitrileThis compound

Derivatization and Functionalization Strategies of this compound and its Precursors

The this compound scaffold possesses multiple reactive sites, including the amino group, the carboxylic acid, and the chlorine atom on the pyridazine ring, allowing for a wide range of derivatization and functionalization reactions.

Modifications at the Amino Group

The secondary amino group in this compound is a key site for modification, enabling the synthesis of a diverse library of compounds with potentially altered physicochemical and biological properties. Common modifications include acylation and alkylation.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule. Direct N-alkylation of unprotected amino acids with alcohols has been reported as a sustainable catalytic strategy. core.ac.uk Such methods could potentially be applied to this compound to introduce a variety of alkyl groups.

Table 3: Derivatization Reactions at the Amino Group

Starting MaterialReagentReaction TypeProduct Class
This compoundAcid anhydride/Acyl chlorideAcylationN-Acyl derivatives
This compoundAlkyl halide/AlcoholAlkylationN-Alkyl derivatives

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle that can be readily converted into a variety of other functional groups, such as esters and amides. These transformations are crucial for the synthesis of derivatives with modified pharmacokinetic and pharmacodynamic properties.

Esterification: The carboxylic acid can be converted to its corresponding esters through various standard methods. One common approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, the synthesis of methyl 6-alkylamino-3-pyridazinecarboxylates has been achieved from the corresponding carboxylic acid, highlighting the feasibility of this transformation within the pyridazine system. Another mild method for the esterification of amino acids involves the use of reagents like thionyl chloride in an alcoholic solvent.

Amidation: The formation of amides from the carboxylic acid moiety is another key transformation. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents. These methods facilitate the formation of the amide bond under mild conditions, which is particularly important for preserving the integrity of the pyridazine core and any other sensitive functional groups. The direct amidation of carboxylic acids can also be mediated by boron-based reagents, offering an alternative approach.

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then serve as a precursor for further functionalization, such as etherification or oxidation to an aldehyde.

TransformationReagents and ConditionsProduct Functional Group
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄) or Thionyl ChlorideEster
AmidationAmine, Coupling Agent (e.g., DCC)Amide
ReductionStrong Reducing Agent (e.g., LiAlH₄)Primary Alcohol

Reactions Involving the Pyridazine Ring System

The 6-chloro substituent on the pyridazine ring of this compound is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAᵣ) reactions. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ion by a variety of nucleophiles.

Nucleophilic Substitution with Amines: The chlorine atom can be readily displaced by primary and secondary amines to afford the corresponding 6-amino-substituted pyridazine derivatives. These reactions are typically carried out by heating the chloropyridazine with an excess of the amine, sometimes in the presence of a base to neutralize the HCl generated. This approach is fundamental in building molecular diversity from the chloropyridazine scaffold. For example, the reaction of 3-amino-6-chloropyridazine with various amines is a common strategy in the synthesis of more complex heterocyclic systems.

Nucleophilic Substitution with Other Nucleophiles: Besides amines, other nucleophiles such as alkoxides, thiolates, and phenoxides can also displace the chlorine atom. These reactions broaden the scope of accessible derivatives, allowing for the introduction of a wide range of functional groups at the 6-position of the pyridazine ring.

NucleophileProduct
Primary/Secondary Amine6-Amino-substituted Pyridazine
Alkoxide6-Alkoxy-substituted Pyridazine
Thiolate6-Thioether-substituted Pyridazine
Phenoxide6-Phenoxy-substituted Pyridazine

Catalytic Methodologies in the Synthesis of Pyridazinyl Amino Acids and Derivatives

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. In the context of pyridazinyl amino acids and their derivatives, transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has proven to be a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of a C-C bond between the 6-position of the pyridazine ring and various aryl or heteroaryl boronic acids. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base. This methodology has been successfully applied to 3-amino-6-chloropyridazine, a close structural analog of the parent amine of the title compound, to introduce a variety of aromatic and heteroaromatic substituents. While not directly forming the amino acid side chain, this demonstrates the utility of catalytic methods in modifying the pyridazine core of related structures.

ReactionCatalystReactantsBond Formed
Suzuki-Miyaura CouplingPalladium Catalyst (e.g., Pd(PPh₃)₄)6-Chloropyridazine derivative, Aryl/Heteroaryl boronic acidC-C

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. Key aspects include the use of alternative energy sources, minimizing waste, and avoiding hazardous solvents.

Performing reactions in the absence of a solvent, or under solvent-free conditions, offers significant environmental benefits by reducing solvent waste and simplifying product purification. While specific solvent-free methods for the synthesis of this compound are not extensively documented, the synthesis of related pyridazine derivatives has been achieved under such conditions. For instance, the synthesis of certain pyridazinones has been reported through grinding solid reactants together without any solvent. This approach, if adaptable, could offer a greener route to the target molecule or its precursors.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of 3-amino-6-chloropyridazine, a key precursor for this compound, has been efficiently achieved using microwave-assisted synthesis. In one reported procedure, the reaction of 3,6-dichloropyridazine with aqueous ammonia under microwave irradiation at 120 °C for 30 minutes afforded 3-amino-6-chloropyridazine in high yield. rsc.org This demonstrates the potential of microwave technology to accelerate the synthesis of important intermediates in a more energy-efficient manner.

Green Chemistry ApproachApplication ExampleBenefits
Solvent-Free ConditionsSynthesis of pyridazinones by grindingReduced solvent waste, simplified purification
Microwave-Enhanced SynthesisSynthesis of 3-amino-6-chloropyridazineReduced reaction time, increased yield

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

X-ray Crystallography and Solid-State Structural AnalysisThere are no published crystal structures for [(6-Chloropyridazin-3-yl)amino]acetic acid. Consequently, information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.

Determination of Crystal System and Space Group

The crystal system and space group of a compound are fundamental parameters determined by single-crystal X-ray diffraction, revealing the symmetry and arrangement of molecules in the crystal lattice. For pyridazine (B1198779) derivatives, these parameters can vary significantly based on the nature and position of substituents.

As a representative example, the related compound 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was synthesized and its structure confirmed by X-ray crystallography. growingscience.com The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c . growingscience.com

The crystallographic data for this analogue are summarized in the table below. growingscience.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Z (molecules per cell)4

These parameters define the unit cell's dimensions and the symmetry operations that can be applied to it, providing a complete description of the crystal's translational symmetry. The choice of crystal system is dictated by the molecule's ability to pack efficiently, which is governed by its shape and the intermolecular forces it can form.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of 3-amino-6-chloropyridazine (B20888) , molecules are linked by N—H···N hydrogen bonds, forming a two-dimensional network. researchgate.net Additionally, the pyridazine rings of inversion-related molecules are stacked with their centroids separated by 3.7597 (10) Å, which is indicative of significant π–π interactions. researchgate.net

For the analogue 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , the crystal structure also reveals weak intermolecular interactions between the N1 atom of one molecule and the N3 atom of another. growingscience.com In other related structures, such as 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one, N—H⋯O hydrogen bonds form distinct inversion dimers. nih.gov

The interplay of these interactions is crucial for the stability of the crystal lattice. Hydrogen bonds provide directionality and strength, while π-π stacking interactions contribute to the efficient packing of aromatic rings. Halogen atoms, such as the chlorine in the 6-position, can also participate in various interactions, including C—H···Cl and Cl···Cl contacts, which further influence the crystal packing motifs. ias.ac.in

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state examines the specific three-dimensional arrangement of atoms in a molecule as it exists within the crystal lattice. This conformation represents a low-energy state influenced by both intramolecular forces and the constraints of crystal packing.

For molecules with flexible side chains, such as the acetic acid group in this compound, multiple conformations may be possible. In the crystalline state, the molecule typically adopts a single, well-defined conformation. For instance, in the structure of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone , two stable rotational isomers (rotamers) were isolated, indicating a high rotational barrier for the bulky substituent. researchgate.net

In the case of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , the benzene and pyridazine ring moieties are not coplanar, exhibiting a distinct torsion angle between them. growingscience.com Similarly, in other complex pyridazinone derivatives, the various ring systems are often not coplanar, with dihedral angles approaching 90°, which minimizes steric hindrance and optimizes packing. nih.gov The conformation adopted in the solid state is therefore a balance between the molecule's intrinsic energetic preferences and the stabilizing forces of the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of intermolecular contacts.

This analysis generates a 3D surface around a molecule, colored according to various properties, and a 2D "fingerprint plot" that summarizes the types and relative significance of different intermolecular contacts.

The table below shows typical contributions of various intermolecular contacts to the total Hirshfeld surface area for a representative pyridazinone derivative. nih.gov

Contact TypeContribution (%)
H···H37.9
C···H/H···C18.7
Cl···H/H···Cl16.4
Cl···C/C···Cl6.7
O···H/H···O6.5
N···H/H···N4.8

These quantitative insights are crucial for understanding the forces that govern crystal packing. For instance, the significant percentage of Cl···H/H···Cl and N···H/H···N contacts highlights the important role of hydrogen bonding and halogen interactions in the supramolecular assembly of these compounds. nih.goviucr.org

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides information about the local electronic environment of nuclei with a nuclear spin quantum number I > 1/2. wikipedia.org The chlorine-35 (³⁵Cl) nucleus is NQR-active and serves as a sensitive probe for the electronic and structural characteristics of chlorine-containing compounds.

NQR is a zero-field technique, meaning it does not require an external magnetic field. wikipedia.org The resonance frequency is directly proportional to the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, which is created by the surrounding electron distribution. du.ac.in This makes the ³⁵Cl NQR frequency highly sensitive to the nature of the C-Cl bond and the molecule's crystalline environment.

Studies on various chlorodiazines, including chloropyridazines, have shown that the ³⁵Cl NQR frequencies are influenced by the electronic effects of the nitrogen atoms in the ring. rsc.org The presence of additional nitrogen atoms affects the inductive properties more than the conjugative effects when compared to chloropyridines. rsc.org In some chloropyridazines, large splittings in the NQR spectra are observed, which can indicate the presence of crystallographically inequivalent chlorine atoms in the unit cell or specific solid-state packing effects. rsc.org This technique is particularly useful for distinguishing between different polymorphic forms of a drug substance, as each polymorph will have a unique crystalline environment and thus a distinct NQR spectrum. mdpi.com

Theoretical and Computational Investigations of 6 Chloropyridazin 3 Yl Amino Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure of molecules. nih.gov DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost. researchgate.net

Geometry Optimization and Energetic Landscape Profiling

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. For derivatives of pyridazine (B1198779), DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. tandfonline.com The optimized geometry of [(6-Chloropyridazin-3-yl)amino]acetic acid would likely exhibit a planar pyridazine ring, a characteristic feature of this heterocyclic system. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Characterization

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical vibrational spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational modes. For pyridazine derivatives, characteristic vibrational frequencies associated with the stretching and bending of the ring C-H, C-N, and N-N bonds can be calculated. nih.gov

Similarly, theoretical NMR chemical shifts (1H and 13C) can be computed and compared with experimental data to confirm the molecular structure. spectrabase.com Discrepancies between calculated and experimental spectra can often be attributed to solvent effects or intermolecular interactions in the solid state, providing further insights into the molecule's behavior in different environments.

Determination of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov These parameters are calculated using the following equations, based on Koopmans' theorem: researchgate.net

I ≈ -EHOMO

A ≈ -ELUMO

χ = (I + A) / 2

μ = -(I + A) / 2

η = (I - A) / 2

S = 1 / (2η)

ω = μ2 / (2η)

A high chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong tendency to accept electrons. dergipark.org.tr The values of these descriptors for this compound would be influenced by the electronic effects of the chloro and aminoacetic acid substituents on the pyridazine ring.

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85
Global Hardness (η)2.65
Global Softness (S)0.189
Electrophilicity Index (ω)2.79

Note: These are hypothetical values calculated from the illustrative HOMO and LUMO energies in Table 1.

Applications of Molecular Orbital Theory

Molecular Orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule and is fundamental to understanding its chemical behavior. rsc.org In the context of this compound, MO analysis can elucidate the nature of the bonding within the pyridazine ring and the interactions between the ring and its substituents. The π-system of the pyridazine ring, which is crucial for its aromatic character and reactivity, can be analyzed through its constituent molecular orbitals. The interaction of the lone pair orbitals of the nitrogen atoms with the rest of the molecule is also a key aspect that can be investigated using MO theory.

Energy Frameworks Analysis

Energy frameworks analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. rasayanjournal.co.in This analysis calculates the interaction energies between a central molecule and its surrounding neighbors, partitioning the total energy into electrostatic, polarization, dispersion, and repulsion components. mdpi.com The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders represents the strength of the interaction. researchgate.netpreprints.org

Predicted Collision Cross Section (CCS) Studies

Theoretical and computational studies are pivotal in modern chemistry, offering insights into molecular properties without the need for empirical measurement. One such property that has gained significant attention is the Collision Cross Section (CCS), which is a measure of the three-dimensional shape of an ion in the gas phase. The CCS value is a crucial parameter in ion mobility-mass spectrometry (IM-MS), a powerful analytical technique that separates ions based on their size, shape, and charge. fluorochem.co.uk By providing an additional dimension of separation, CCS enhances the confidence in compound identification and characterization. nih.gov

The prediction of CCS values through computational methods has become an increasingly valuable tool, especially for novel compounds or those for which analytical standards are not available. nih.govnih.gov These predictions are typically achieved through two main approaches: data-driven methods, which often employ machine learning algorithms trained on large databases of known CCS values, and theory-driven methods that utilize principles of quantum chemistry and molecular dynamics to calculate the CCS from the ground-up. nih.gov Machine learning models, for instance, can predict CCS values with a small margin of error, often within 1–3%, making them a rapid and reliable option for high-throughput screening. nih.gov

The predicted CCS values for various adducts of 2-[(6-chloropyridazin-3-yl)(methyl)amino]acetic acid are presented in the table below. The formation of different adducts (e.g., protonated, sodiated) is a common phenomenon in mass spectrometry, and each adduct will have a unique mass-to-charge ratio (m/z) and a corresponding distinct CCS value. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+202.03778137.8
[M+Na]+224.01972146.5
[M-H]-200.02322139.0
[M+NH4]+219.06432154.8
[M+K]+239.99366144.3
[M+H-H2O]+184.02776131.1
[M+HCOO]-246.02870155.5
[M+CH3COO]-260.04435185.4
[M+Na-2H]-222.00517144.0
[M]+201.02995140.5
[M]-201.03105140.5

The data illustrates the variation in predicted CCS based on the adduct formed. For instance, the protonated molecule [M+H]+ has a predicted CCS of 137.8 Ų, while the sodiated adduct [M+Na]+, being larger, has a predicted CCS of 146.5 Ų. uni.lu Such data is instrumental in the tentative identification of unknown compounds in complex mixtures, where experimental CCS values can be compared against these predicted values to either support or refute a potential identification. bldpharm.comnih.gov

The absence of specific predicted CCS studies for this compound underscores a gap in the computational characterization of this particular molecule. Future theoretical investigations would be beneficial to establish a predicted CCS database for this and related compounds, which would, in turn, support analytical efforts in metabolomics, environmental screening, and pharmaceutical research. researchgate.net

Coordination Chemistry of 6 Chloropyridazin 3 Yl Amino Acetic Acid

Ligand Design Principles and Chelation Properties of Pyridazinyl Amino Acids

The design of [(6-Chloropyridazin-3-yl)amino]acetic acid as a ligand is predicated on the synergistic interplay between its constituent pyridazine (B1198779) and amino acid components. Pyridazine-based ligands are well-established in coordination chemistry, primarily for their ability to act as bridging units between two metal centers, facilitating close proximity and potential metal-metal interactions. researchgate.net The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, influences its electron-donating capabilities in comparison to pyridine (B92270). researchgate.net This electronic characteristic can be tuned by the presence of substituents on the pyridazine ring. In the case of this compound, the chloro group at the 6-position is expected to further modulate the electronic properties of the pyridazine ring.

Amino acids, on the other hand, are classic chelating agents in coordination chemistry. nih.govacs.org They typically coordinate to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. jocpr.com The combination of the pyridazine moiety and the aminoacetic acid side chain in this compound results in a potentially multidentate ligand.

The chelation properties of this ligand are anticipated to be versatile. It could function as a bidentate ligand, coordinating through the amino nitrogen and the carboxylate oxygen, similar to a simple amino acid. Alternatively, it could exhibit a tridentate coordination mode by involving one of the pyridazine nitrogen atoms in the coordination sphere. The specific coordination mode would likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the steric environment around the coordination sites. The presence of both a "soft" nitrogen donor in the pyridazine ring and "hard" oxygen and nitrogen donors in the amino acid moiety allows for coordination with a wide range of metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow established procedures for the formation of amino acid and heterocyclic ligand complexes. A common method involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid group and facilitate coordination. nih.govnih.govresearchgate.net The stoichiometry of the resulting complexes (e.g., 1:1, 1:2 metal-to-ligand ratio) would be influenced by the coordination number and preferred geometry of the metal ion. researchgate.net

The characterization of these potential metal complexes would rely on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique would be crucial for determining the coordination mode of the ligand. A shift in the stretching frequency of the carboxylate group (COO-) upon coordination, as well as changes in the vibrational modes of the pyridazine ring and the N-H bond of the amino group, would provide evidence of complex formation. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), 1H and 13C NMR spectroscopy would be informative in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination would indicate the binding sites. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes, particularly for those with transition metals like Cu(II), Ni(II), or Co(II), would provide information about the d-d electronic transitions and the coordination geometry around the metal center.

Elemental Analysis: This would be used to determine the empirical formula of the synthesized complexes and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: These measurements in a suitable solvent would help to determine whether the complexes are ionic or non-ionic in nature.

Below is a hypothetical data table summarizing expected characterization data for a potential metal complex of this compound, denoted as L.

Complex FormulaColorMolar Conductivity (Ω⁻¹cm²mol⁻¹)Key IR Bands (cm⁻¹)
[Cu(L)₂(H₂O)₂]Blue~10-20ν(N-H): ~3200, ν(C=O): ~1600, ν(pyridazine): ~1550
[Ni(L)₂(H₂O)₂]Green~10-20ν(N-H): ~3210, ν(C=O): ~1605, ν(pyridazine): ~1555
[Zn(L)₂(H₂O)₂]White~10-20ν(N-H): ~3205, ν(C=O): ~1610, ν(pyridazine): ~1560

Structural Analysis of Coordination Compounds Utilizing Pyridazinyl Amino Acids

The definitive determination of the structure of coordination compounds of this compound would be achieved through single-crystal X-ray diffraction analysis. researchgate.netmdpi.comnih.govmdpi.com Based on studies of similar pyridazinyl and amino acid-containing ligands, several coordination geometries and structural motifs can be anticipated.

For a 1:2 metal-to-ligand complex with a divalent metal ion such as Cu(II), Ni(II), or Zn(II), an octahedral geometry is a likely possibility, with two ligand molecules coordinating to the metal center and two water molecules or other solvent molecules occupying the remaining coordination sites. researchgate.net In such a structure, the this compound ligand could act as a bidentate chelating agent through the amino and carboxylate groups.

Alternatively, if the pyridazine nitrogen participates in coordination, a tridentate binding mode could lead to different structural arrangements. For instance, a 1:2 metal-to-ligand complex could still adopt a distorted octahedral geometry with two tridentate ligands. The participation of the pyridazine nitrogen could also facilitate the formation of polynuclear or coordination polymer structures, where the pyridazine ring bridges between adjacent metal centers.

The bond lengths and angles within the coordination sphere would provide valuable insights into the nature of the metal-ligand interactions. For example, the metal-nitrogen and metal-oxygen bond distances would be indicative of the strength of the coordinate bonds. The chelate ring formed by the coordination of the amino acid moiety is expected to have a bite angle typical for five-membered rings.

A hypothetical table of selected bond lengths for a potential copper(II) complex is presented below, based on typical values for similar complexes.

BondExpected Bond Length (Å)
Cu-N(amino)~2.00 - 2.10
Cu-O(carboxylate)~1.95 - 2.05
Cu-N(pyridazine)~2.05 - 2.15
Cu-O(water)~2.20 - 2.40

Potential Applications in Supramolecular Chemistry

The structural features of this compound and its metal complexes make them promising candidates for applications in supramolecular chemistry. rsc.org Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of the pyridazine ring to act as a bridging ligand, combined with the hydrogen bonding capabilities of the amino acid moiety (N-H and C=O groups), provides a foundation for the construction of extended supramolecular architectures. mdpi.com

One potential application is in the design of coordination polymers or metal-organic frameworks (MOFs). By utilizing the bridging capacity of the pyridazine group and potentially other coordinating sites on the ligand, it may be possible to construct one-, two-, or three-dimensional networks with defined topologies and porosities. Such materials are of interest for applications in gas storage, catalysis, and sensing.

Furthermore, the presence of the amino acid functionality introduces chirality if a chiral amino acid precursor is used, and also provides sites for hydrogen bonding. These hydrogen bonds can play a crucial role in directing the self-assembly of the metal complexes into higher-order structures. nih.gov The interplay between the coordination bonds and the non-covalent interactions can lead to the formation of complex and functional supramolecular assemblies. The chloro substituent on the pyridazine ring could also participate in halogen bonding, another type of non-covalent interaction that can be exploited in crystal engineering.

Role and Applications in Chemical Synthesis

Building Block for Novel Heterocyclic Scaffolds

The intrinsic reactivity of the pyridazine (B1198779) ring system, combined with the functional handles present in [(6-Chloropyridazin-3-yl)amino]acetic acid, makes it an ideal starting material for the synthesis of novel heterocyclic scaffolds.

The bifunctional nature of this compound and its derivatives facilitates the construction of fused ring systems. The amino group and the carboxylic acid moiety can undergo intramolecular cyclization or react with other reagents in a sequential or one-pot manner to form bicyclic and polycyclic architectures. For instance, derivatives of the closely related 3-amino-6-chloropyridazine (B20888) are known to undergo cyclocondensation reactions to form fused heterocyclic systems such as imidazo[1,2-b]pyridazines. It is conceivable that this compound could be employed in similar synthetic strategies.

One potential synthetic route could involve the intramolecular cyclization of this compound derivatives to form pyridazino-fused lactams. The reaction conditions for such transformations would likely involve dehydrating agents or the use of coupling reagents to facilitate amide bond formation.

Table 1: Potential Fused Ring Systems Derived from this compound

Starting MaterialReagent/ConditionResulting Fused Ring System
This compoundDehydrating agent (e.g., DCC, EDC)Pyridazino[3,2-b] nih.govresearchgate.netoxazin-4-one derivative
[(6-Chloropyridazin-3-yl)amino]acetyl chlorideBasePyridazino-fused β-lactam
Methyl [(6-chloropyridazin-3-yl)amino]acetateStrong baseBicyclic pyridazinone derivative

The nitrogen atoms of the pyridazine ring and the amino group, along with the oxygen atoms of the carboxyl group in this compound, present potential coordination sites for metal ions. This characteristic allows for its use in the synthesis of polydentate ligands. By modifying the core structure, for instance, through the introduction of additional donor groups, ligands with varying denticity and coordination preferences can be designed. Pyridazine-based ligands are known to form stable complexes with a variety of transition metals.

The synthesis of such ligands would typically involve the reaction of this compound or its esters with molecules containing additional donor atoms, such as other heterocyclic rings or amino acid derivatives. These polydentate ligands can have applications in catalysis, materials science, and bioinorganic chemistry.

Precursor in the Synthesis of Diverse Functionalized Pyridazine Derivatives

This compound serves as a key precursor for a variety of functionalized pyridazine derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For example, reaction with amines, alcohols, or thiols can lead to the corresponding 6-amino, 6-alkoxy, or 6-thioalkoxy pyridazine derivatives.

Furthermore, the amino acetic acid side chain can be modified through standard peptide coupling reactions or esterification to introduce further diversity. This dual reactivity allows for the systematic modification of the pyridazine scaffold to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of materials. Research has shown that related 6-chloropyridazine compounds can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl substituents at the 6-position. researchgate.net

Table 2: Examples of Functionalized Pyridazine Derivatives from Related Precursors

PrecursorReagentProductReaction Type
3-Chloro-6-hydrazinopyridazineβ-Ketonitriles5-Amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazolesCondensation/Cyclization
6-Chloropyridazin-3-yl hydrazonesIodobenzene diacetate6-Chloro-3-substituted- nih.govresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazinesIntramolecular Oxidative Cyclization
3-Amino-6-chloropyridazineArylboronic acids3-Amino-6-arylpyridazinesSuzuki Cross-Coupling

Advanced Chemical Synthesis Methodologies Utilizing the Compound as a Key Intermediate

The structural features of this compound make it a suitable substrate for various advanced chemical synthesis methodologies. For instance, its derivatives could potentially be used in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly valued for its efficiency and atom economy.

The development of novel synthetic methods often relies on the creative use of versatile building blocks like this compound. For example, the development of new cyclization cascades or domino reactions could be envisioned starting from this compound, leading to the rapid assembly of complex heterocyclic libraries. While direct examples involving this compound in such advanced methodologies are not extensively documented in the provided search results, the reactivity of the pyridazine core suggests its potential in this area.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(6-chloropyridazin-3-yl)amino]acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, DEMO (diethyl ethoxymethylenemalonate) serves as a versatile electrophilic intermediate for introducing substituents. A two-step nucleophilic addition involving acid amides (e.g., 4-methylbenzamide) and pyrroles/indoles is effective . To optimize yields:

  • Use molecular sieves (3 Å) to absorb water and suppress side reactions like hydrolysis of intermediates .
  • Adjust stoichiometry of acetic anhydride (2 equiv.) to stabilize intermediates like N,O-acetals .
  • Monitor reaction progress via TLC or HPLC, particularly for intermediates such as N-acylimines, which hydrolyze readily .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry of pyridazine substitution and identify rotamers (e.g., diastereomers in α,α-disubstituted malonates) .
  • HPLC with Chiral Columns : Resolve enantiomers of unnatural amino acid derivatives (e.g., DAICEL CHIRALPAK columns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas of intermediates like N,O-acetals and malonate adducts .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates (e.g., N-acylimine derivatives) .

Q. How can aqueous stability of this compound derivatives be assessed experimentally?

  • Methodological Answer :

  • Perform pH-dependent hydrolysis studies (e.g., 0.1 M HCl, NaOH, or phosphate buffers) at 25–50°C. Monitor degradation via UV-Vis spectroscopy (e.g., loss of pyridazine absorbance at 260–280 nm) .
  • Use LC-MS to identify hydrolysis byproducts (e.g., free pyridazine or glycine derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic additions to pyridazine derivatives like this compound?

  • Methodological Answer :

  • DFT Calculations : Model transition states to evaluate steric/electronic factors. For example, bulky N-acyl groups (e.g., tert-butyl) in intermediates like N,O-acetals may hinder nucleophilic attack at specific positions .
  • Kinetic Isotope Effects (KIEs) : Use deuterated substrates to identify rate-determining steps (e.g., elimination of acetic acid from N,O-acetals) .
  • In Situ NMR : Track intermediates (e.g., N-acylimines) under anhydrous conditions to confirm their transient existence .

Q. How can conflicting data on reaction yields for α,α-disubstituted malonates be resolved?

  • Methodological Answer :

  • Controlled Replicates : Conduct triplicate reactions under inert atmospheres (N2_2/Ar) to minimize oxidation/hydrolysis .
  • Purification Protocols : Avoid silica gel chromatography for acid-sensitive intermediates; use recrystallization (e.g., toluene/hexane) or centrifugal partition chromatography .
  • Error Source Analysis : Quantify residual water (via Karl Fischer titration) and adjust molecular sieve usage accordingly .

Q. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform nucleophilic additions at ≤50°C to reduce thermal racemization .
  • Chiral Auxiliaries : Use Boc-protected amino groups (e.g., urethane derivatives) to stabilize stereochemistry during decarboxylation .
  • Enzymatic Resolution : Apply lipases or esterases to separate enantiomers post-synthesis .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the bioactivity of this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen (F, Br), alkyl (Me, t-Bu), or electron-withdrawing (CF3_3) substituents. Test inhibitory activity against target enzymes (e.g., histone deacetylases) via fluorescence assays .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility/logP using force fields (e.g., GAFF) and explicit solvent models .
  • QSAR Models : Utilize descriptors like polar surface area (PSA) and H-bond donors/acceptors to correlate with bioavailability .

Tables

Table 1 : Key Reaction Parameters for N,O-Acetal Synthesis

ParameterOptimal ConditionImpact on Yield
Acetic Anhydride2 equivalentsStabilizes intermediates (↑ yield to 99%)
Molecular Sieves3 Å, 10% w/vSuppresses hydrolysis (↑ purity)
Temperature60–100°CBalances reaction rate vs. decomposition

Table 2 : Troubleshooting Common Synthesis Issues

IssueSolutionEvidence Source
Low N-acylimine yieldUse triethylamine in chloroform-d for in situ generation
Hydrolysis of malonatesAvoid acidic chromatography; use non-polar solvents
RacemizationEmploy chiral HPLC post-synthesis

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